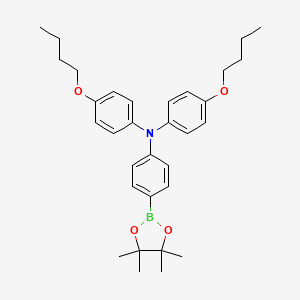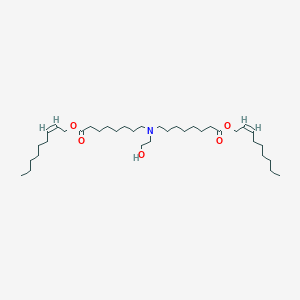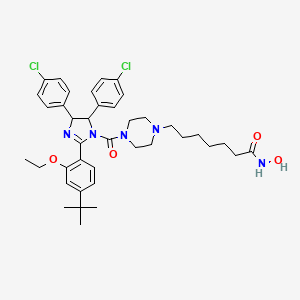
4-Butoxy-N-(4-butoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butoxy-N-(4-butoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline is an organic compound that belongs to the class of boronic acid derivatives These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-N-(4-butoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline typically involves the following steps:
Formation of the Boronic Ester: The boronic ester moiety can be introduced through the reaction of a suitable aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Amination Reaction: The aniline derivative can be synthesized by reacting the boronic ester with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the boronic ester moiety, converting them into amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butoxy groups may yield butoxybenzoic acid derivatives, while reduction of the boronic ester may produce corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-Butoxy-N-(4-butoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology and Medicine
The compound’s potential applications in biology and medicine include its use as a precursor for the synthesis of biologically active molecules. The boronic ester moiety is known for its ability to inhibit proteases, making it a valuable scaffold in drug discovery.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural features.
Wirkmechanismus
The mechanism of action of 4-Butoxy-N-(4-butoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline involves its interaction with specific molecular targets. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in biochemical assays and drug design.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar cross-coupling reactions.
4-Butoxyphenylboronic Acid: A related compound with similar functional groups but lacking the aniline moiety.
N-Phenyl-4-butoxyaniline: A compound with similar structural features but without the boronic ester group.
Uniqueness
The uniqueness of 4-Butoxy-N-(4-butoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline lies in its combination of butoxy groups, aniline moiety, and boronic ester, which provides a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C32H42BNO4 |
|---|---|
Molekulargewicht |
515.5 g/mol |
IUPAC-Name |
N,N-bis(4-butoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C32H42BNO4/c1-7-9-23-35-29-19-15-27(16-20-29)34(28-17-21-30(22-18-28)36-24-10-8-2)26-13-11-25(12-14-26)33-37-31(3,4)32(5,6)38-33/h11-22H,7-10,23-24H2,1-6H3 |
InChI-Schlüssel |
SWKAATBIUCIKFN-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)OCCCC)C4=CC=C(C=C4)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}piperidine-3-carboxamide](/img/structure/B13365604.png)
homocysteine](/img/structure/B13365612.png)
![2-Methyl-3-[6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13365615.png)


![3-[(Benzylsulfanyl)methyl]-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365632.png)
![4-hydroxy-5-methoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyridine-2-carboxamide](/img/structure/B13365636.png)
![2,4-Dichloro-5-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B13365639.png)
![2-fluoro-N,N-dimethyl-5-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzamide](/img/structure/B13365648.png)

![2-chloro-N-[(4-nitrophenyl)methyl]pyridine-4-carboxamide](/img/structure/B13365655.png)
![N-(3-chlorophenyl)-6-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13365661.png)

![N-(1-Cyanocyclohexyl)-2-((4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetamide](/img/structure/B13365664.png)
